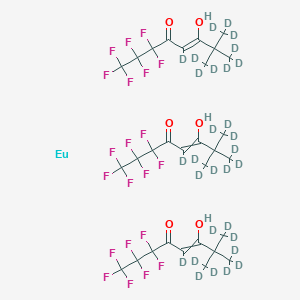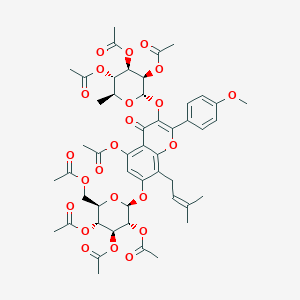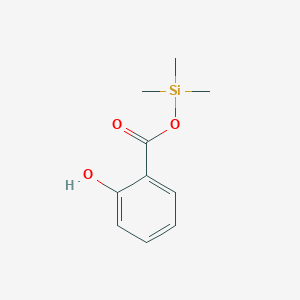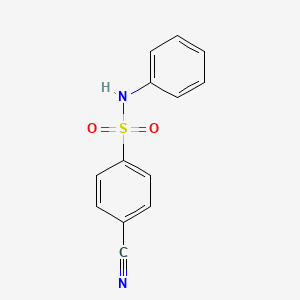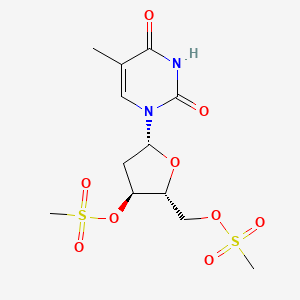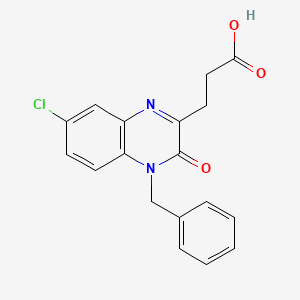![molecular formula C7H6BrFMg B3272518 Magnesium, bromo[(2-fluorophenyl)methyl]- CAS No. 56812-58-9](/img/structure/B3272518.png)
Magnesium, bromo[(2-fluorophenyl)methyl]-
Descripción general
Descripción
Magnesium, bromo[(2-fluorophenyl)methyl]- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a [(2-fluorophenyl)methyl] group. This unique structure makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium, bromo[(2-fluorophenyl)methyl]- is typically prepared through the reaction of magnesium metal with bromo[(2-fluorophenyl)methyl] in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium turnings and bromo[(2-fluorophenyl)methyl] in large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure complete conversion and high yield of the desired Grignard reagent.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium, bromo[(2-fluorophenyl)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous solvents like THF or diethyl ether.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium or nickel.
Coupling Reactions: Requires the use of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
Magnesium, bromo[(2-fluorophenyl)methyl]- has several applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of magnesium, bromo[(2-fluorophenyl)methyl]- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the nucleophile, thereby enhancing its reactivity.
Comparación Con Compuestos Similares
- Magnesium, bromo[(4-fluorophenyl)methyl]-
- Magnesium, bromo[(3-fluorophenyl)methyl]-
- Magnesium, bromo[(2-chlorophenyl)methyl]-
Comparison: Magnesium, bromo[(2-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom at the ortho position, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs with different halogen substitutions, this compound may exhibit different electronic and steric properties, making it suitable for specific synthetic applications.
Propiedades
IUPAC Name |
magnesium;1-fluoro-2-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYAXZWZSJHLQA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



